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Compound of Interest

Compound Name: lodine peroxide
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of key iodine-
oxygen intermediates, species of significant interest in atmospheric chemistry, nuclear safety,
and various industrial processes. The following sections detail their fundamental
thermodynamic properties, the experimental methods used to determine these values, and
visual representations of relevant chemical pathways and experimental workflows.

Quantitative Thermochemical Data

The thermochemical data for iodine-oxygen intermediates are crucial for understanding their
stability, reactivity, and role in complex chemical systems. The following tables summarize the
available experimental and computational data for the enthalpy of formation (AfH®), bond
dissociation energy (BDE), ionization energy (IE), and electron affinity (EA) of key species.

Table 1: Enthalpy of Formation (AfH298) of lodine-Oxygen Intermediates
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] AfHC298
Species Formula Method Reference(s)
(kJ/mol)

lodine Monoxide 10 1242 +4.2 Experimental [11[2]
lodine Dioxide o][e) 110.1 Computational [3]
Diiodine ) )

) 20 92.4 (I0lisomer)  Computational [4]
Monoxide

- . 124.2 (I0IO _
Diiodine Dioxide 1202 ) Computational [4]
isomer)

Diiodine Trioxide 1203 64.0 Computational [3]
Diiodine )

) 1204 111.3 Computational [3][5]
Tetroxide
Diiodine ]

] 1205 -173.0 Experimental [6]
Pentoxide

Table 2: Bond Dissociation Energies (BDE) of lodine-Oxygen Species

Bond Species BDE (kJ/mol) Method Reference(s)
I-O 10 226 £ 4 Experimental [7]
O-10 o][e) ~238 Experimental [4]
I-O 120 (101) ~170 (average) Computational [8]
[-O (terminal) 1205 ~220 Estimated [6]
I-O (bridging) 1205 ~160 Estimated [6]

Note: A comprehensive experimental dataset for all I-O bond dissociation energies is not

readily available. The values for higher oxides are often estimated or derived from

computational studies.

Table 3: lonization Energies (IE) and Electron Affinities (EA) of lodine-Oxygen Intermediates

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://srd.nist.gov/jpcrdreprint/1.555994.pdf
https://www.osti.gov/biblio/392673
https://www.researchgate.net/publication/51189781_First-principles_calculations_of_the_structural_and_dynamic_properties_and_the_equation_of_state_of_crystalline_iodine_oxides_I2O4_I2O5_and_I2O6
https://pubs.acs.org/doi/abs/10.1021/jp982708u
https://pubs.acs.org/doi/abs/10.1021/jp982708u
https://www.researchgate.net/publication/51189781_First-principles_calculations_of_the_structural_and_dynamic_properties_and_the_equation_of_state_of_crystalline_iodine_oxides_I2O4_I2O5_and_I2O6
https://www.researchgate.net/publication/51189781_First-principles_calculations_of_the_structural_and_dynamic_properties_and_the_equation_of_state_of_crystalline_iodine_oxides_I2O4_I2O5_and_I2O6
https://pubs.aip.org/aip/jcp/article/134/20/204501/71961/First-principles-calculations-of-the-structural
https://en.wikipedia.org/wiki/Iodine_pentoxide
https://nvlpubs.nist.gov/nistpubs/Legacy/NSRDS/nbsnsrds31.pdf
https://pubs.acs.org/doi/abs/10.1021/jp982708u
https://www.webqc.org/compound-I2O-I2O.html
https://en.wikipedia.org/wiki/Iodine_pentoxide
https://en.wikipedia.org/wiki/Iodine_pentoxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. lonization Electron
Species Formula . Reference(s)
Energy (eV) Affinity (eV)
lodine Monoxide 10 9.71 £0.02 2.378 £ 0.005 [9][10]
lodine Dioxide OlIO - 2.577 £ 0.008 [11]
lodine Trioxide 103 - 4.70 £0.05 [O][11]
lodine Tetroxide 104 - 6.05 £ 0.05 [O1[11]

Experimental Protocols

The determination of the thermochemical data presented above relies on a suite of
sophisticated experimental techniques. This section provides detailed methodologies for three
key experimental approaches.

Anion Photoelectron Spectroscopy

Anion photoelectron spectroscopy is a powerful technique for determining the electron affinities
of molecules and probing the electronic structure of the corresponding neutral species.

Methodology:

e Anion Generation: The iodine oxide anions (e.g., IO, OIO~, I03™) are typically generated in
a gas-phase ion source. A common method is electrospray ionization (ESI) of a precursor
solution. For instance, a solution of potassium iodide (KI) and hydrogen peroxide (H202) in a
water/methanol mixture can be used to produce a range of iodine oxide anions.

» lon Trapping and Mass Selection: The generated anions are guided into a quadrupole ion
trap where they are accumulated and cooled to a low temperature (typically 12 K) through
collisions with a buffer gas like helium.[1] This cooling process is crucial for obtaining high-
resolution spectra by minimizing vibrational hot bands. A time-of-flight (TOF) mass
spectrometer is then used to select the specific anion of interest.

o Photodetachment: The mass-selected anions are irradiated with a high-intensity laser beam
of a fixed photon energy.[1] The photon energy must be sufficient to detach an electron from

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.researchgate.net/publication/335766200_Threshold_Photoelectron_Spectroscopy_of_IO_and_HOI
https://pubs.aip.org/aip/jcp/article-pdf/95/6/4723/18994103/4723_1_online.pdf
https://askfilo.com/user-question-answers-smart-solutions/how-to-get-the-standard-enthalpy-of-formation-of-i2o5-using-3335373432383133
https://www.researchgate.net/publication/335766200_Threshold_Photoelectron_Spectroscopy_of_IO_and_HOI
https://askfilo.com/user-question-answers-smart-solutions/how-to-get-the-standard-enthalpy-of-formation-of-i2o5-using-3335373432383133
https://www.researchgate.net/publication/335766200_Threshold_Photoelectron_Spectroscopy_of_IO_and_HOI
https://askfilo.com/user-question-answers-smart-solutions/how-to-get-the-standard-enthalpy-of-formation-of-i2o5-using-3335373432383133
https://srd.nist.gov/jpcrdreprint/1.555994.pdf
https://srd.nist.gov/jpcrdreprint/1.555994.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

the anion. Commonly used laser systems include Nd:YAG lasers (providing wavelengths like
355 nm and 266 nm) and excimer lasers (e.g., ArF at 193 nm and Fz at 157 nm).[1]

o Electron Kinetic Energy Analysis: The kinetic energy of the photodetached electrons is
measured using a magnetic-bottle photoelectron spectrometer. This analyzer uses a strong
permanent magnet and a long solenoid to guide the electrons into a detector. The time of
flight of the electrons through the spectrometer is measured, from which their kinetic energy
can be precisely determined.

o Data Analysis: The electron binding energy (EBE) is calculated by subtracting the measured
electron kinetic energy (eKE) from the photon energy (hv) of the detachment laser (EBE = hv
- eKE). The adiabatic electron affinity is determined from the onset of the lowest energy peak
in the photoelectron spectrum, corresponding to the transition from the ground vibrational
state of the anion to the ground vibrational state of the neutral molecule.

Flow Tube Mass Spectrometry

Flow tube reactors coupled with mass spectrometry are versatile tools for studying the kinetics
and products of gas-phase reactions involving iodine-oxygen intermediates.

Methodology:

» Reactant Generation and Introduction: The reactants are introduced into a flow tube reactor
at specific concentrations. For example, to study the IO radical, it can be generated by the
reaction of atomic oxygen with Iz or a precursor like CFsl.[12] Atomic oxygen is typically
produced by passing a dilute mixture of Oz in a carrier gas (e.g., Helium) through a
microwave discharge. The iodine precursor is introduced downstream through a separate
inlet.

e Reaction Zone: The reactants mix and react in the main flow tube, which is often coated with
a halocarbon wax to minimize wall reactions.[13] The reaction time is controlled by varying
the flow velocity of the carrier gas and the position of a movable injector through which one
of the reactants is introduced. The temperature of the flow tube can be controlled to study
the temperature dependence of reaction rates.

o Detection: A portion of the gas mixture is continuously sampled from the end of the flow tube
through a pinhole aperture into a mass spectrometer. A quadrupole mass spectrometer with
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an electron impact ionizer is commonly used for detecting both radical and stable species.
[12] By monitoring the concentration of reactants and products as a function of reaction time,
rate coefficients can be determined.

» Product Identification: By scanning the mass spectrum, the products of the reaction can be
identified. Photoionization mass spectrometry (PIMS) using a tunable vacuum ultraviolet
(VUV) light source can provide additional information for product identification by measuring
the ionization energy of the species.[2]

Matrix Isolation Spectroscopy

Matrix isolation is a technique used to trap and study reactive species, such as iodine-oxygen
intermediates, in an inert solid matrix at very low temperatures. This allows for their
spectroscopic characterization without interference from intermolecular interactions or further

reactions.
Methodology:

e Matrix Preparation: A gaseous mixture of the precursor molecules and a large excess of an
inert matrix gas (e.g., argon, neon) is prepared. The precursor-to-matrix ratio is typically very
low (e.g., 1:1000) to ensure that the guest molecules are isolated from each other.

o Deposition: The gas mixture is slowly deposited onto a cryogenic substrate, such as a Csl or
BaF2 window, which is cooled to a very low temperature (typically 4-20 K) by a closed-cycle
helium cryostat.[14]

 In-situ Generation of Intermediates: The reactive iodine-oxygen intermediates can be
generated in several ways:

o Photolysis of Precursors: The isolated precursor molecules can be photolyzed in situ using
a UV lamp or a laser to generate the desired radicals. For example, co-deposition of
ozone (O3) and an iodine precursor like ICN, followed by photolysis, can lead to the
formation of iodine-oxygen species.[15]

o Reaction during Condensation: Two reactive species can be co-deposited from separate
gas inlets, allowing them to react on the cold surface before being trapped in the matrix.
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e Spectroscopic Analysis: Once the species are trapped in the matrix, they can be studied
using various spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is
commonly used to probe the vibrational frequencies of the trapped molecules. By analyzing
the infrared spectrum, information about the structure and bonding of the iodine-oxygen
intermediates can be obtained. Isotopic substitution (e.g., using 20) can be used to confirm
vibrational assignments.

Visualizations of Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and
experimental setups relevant to the thermochemistry of iodine-oxygen intermediates.
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Anion Photoelectron Spectroscopy Workflow.
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Flow Tube Mass Spectrometry Workflow.
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Simplified Atmospheric lodine Cycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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